5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide
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Description
5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17BrF3N5O and its molecular weight is 444.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.05686 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide is a synthetic compound that belongs to the class of pyridine and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features, including the bromine and trifluoromethyl groups, suggest that it may exhibit significant pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing a pyrimidine moiety have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as Ras oncogene activity and Na+/K+ ATPase inhibition, which are crucial for cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activities
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Compound A | Glioma | Inhibition of Na+/K+ ATPase | |
Compound B | Non-small cell lung cancer | Inhibition of Ras activity | |
5-bromo derivative | Various | Cytostatic effects |
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit potent antibacterial and antifungal activities. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances their efficacy against pathogens such as E. coli and C. albicans. Structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence biological activity .
Table 2: Antimicrobial Efficacy
Compound | Pathogen Tested | Activity Level (MIC µg/mL) | Reference |
---|---|---|---|
Compound C | E. coli | 75 | |
Compound D | C. albicans | 50 | |
5-bromo derivative | Various Gram-positive bacteria | Significant activity observed |
Case Studies
In a notable study, a series of pyrimidine derivatives were synthesized and screened for their biological activities. One compound demonstrated higher antibacterial activity than standard antibiotics, indicating that structural modifications could lead to novel therapeutic agents . Another investigation focused on the synthesis of trifluoromethyl-containing pyrimidines, revealing enhanced potency in inhibiting microbial growth compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
5-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N5O/c1-10-23-14(17(19,20)21)7-15(24-10)26-4-2-13(3-5-26)25-16(27)11-6-12(18)9-22-8-11/h6-9,13H,2-5H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVRYSFXKSSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CN=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.